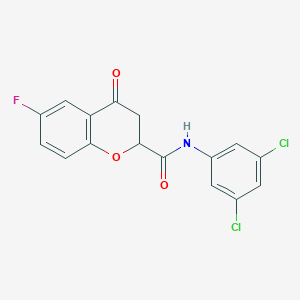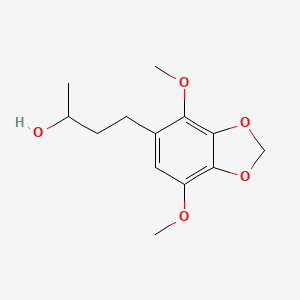![molecular formula C17H13F6N3O2S B11478919 N-(1,1,1,3,3,3-hexafluoro-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propan-2-yl)pyridine-3-carboxamide](/img/structure/B11478919.png)
N-(1,1,1,3,3,3-hexafluoro-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propan-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)formamido]propan-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound characterized by its unique structure, which includes hexafluorinated groups, a pyridine ring, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)formamido]propan-2-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps:
Formation of the Hexafluorinated Intermediate: The initial step involves the preparation of 1,1,1,3,3,3-hexafluoro-2-propanol, which is achieved through the reaction of hexafluoroacetone with an appropriate alcohol under acidic conditions.
Introduction of the Pyridine Ring: The hexafluorinated intermediate is then reacted with pyridine-3-carboxylic acid to form the pyridin-3-ylformamido derivative.
Formation of the Sulfanyl Group:
Coupling with N-Phenylacetamide: Finally, the compound is coupled with N-phenylacetamide under amide bond-forming conditions, such as using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)formamido]propan-2-yl}sulfanyl)-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its fluorinated groups and aromatic rings make it useful in the development of advanced materials, such as polymers with unique properties.
Biological Studies: The compound can be used as a probe to study biological processes involving sulfanyl and amide groups.
Mechanism of Action
The mechanism of action of 2-({1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)formamido]propan-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors with affinity for its pyridine or phenylacetamide moieties.
Pathways Involved: It may modulate signaling pathways by inhibiting or activating specific proteins, leading to downstream effects in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler hexafluorinated compound used in various chemical reactions.
N-Phenylacetamide: A basic amide compound with applications in medicinal chemistry.
Pyridine-3-carboxylic acid: A precursor in the synthesis of pyridine derivatives.
Uniqueness
2-({1,1,1,3,3,3-Hexafluoro-2-[(pyridin-3-yl)formamido]propan-2-yl}sulfanyl)-N-phenylacetamide is unique due to its combination of hexafluorinated, pyridine, and phenylacetamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13F6N3O2S |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[2-(2-anilino-2-oxoethyl)sulfanyl-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H13F6N3O2S/c18-16(19,20)15(17(21,22)23,26-14(28)11-5-4-8-24-9-11)29-10-13(27)25-12-6-2-1-3-7-12/h1-9H,10H2,(H,25,27)(H,26,28) |
InChI Key |
RSXYGVAXAPKLRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[1-(4-chlorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11478843.png)
![1,4-Bis(dibenzo[b,d]furan-2-ylsulfonyl)-1,4-diazepane](/img/structure/B11478849.png)
![2,4-dichloro-N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide](/img/structure/B11478856.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11478859.png)
![Methyl 4-{2-[(4-methoxyphenyl)carbamoyl]-3-methyl-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl}benzoate](/img/structure/B11478896.png)

![2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-[3-(9H-carbazol-9-yl)propyl]acetamide](/img/structure/B11478907.png)

![N'-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-N,N-dimethylimidoformamide](/img/structure/B11478914.png)
![2-Thiophenecarboxamide, N-[3-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)propyl]-](/img/structure/B11478933.png)
![methyl 6-{[1-(2,5-dichlorophenyl)propyl]sulfamoyl}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B11478941.png)
![5-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B11478948.png)
![4,6-Dinitro-2-[4-(trifluoromethyl)phenyl]-1-benzothiophene](/img/structure/B11478949.png)
![ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-[(4-methylphenyl)carbamoyl]alaninate](/img/structure/B11478954.png)
